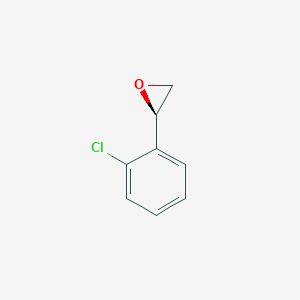

Oxirane, (2-chlorophenyl)-, (2R)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

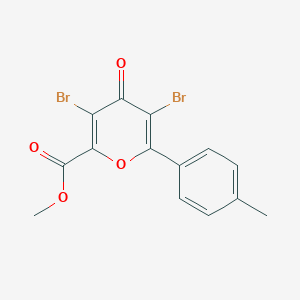

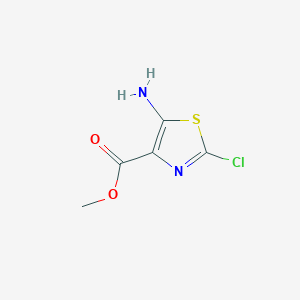

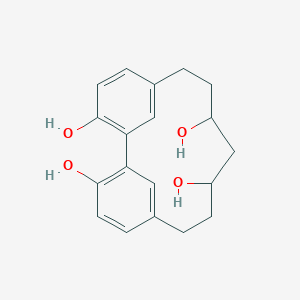

Oxiranes, also known as epoxides, are three-membered cyclic ethers that contain an oxygen atom in a ring with two carbon atoms. The specific compound “Oxirane, (2-chlorophenyl)-, (2R)-” is characterized by the presence of a 2-chlorophenyl group attached to one of the carbon atoms of the oxirane ring. The designation “(2R)-” indicates that the compound has a specific stereochemistry, or spatial arrangement of its atoms, which is important for its reactivity and interactions with other molecules.

Synthesis Analysis

The synthesis of related oxirane compounds has been described in the literature. For instance, (R)-(2,3,4,5,6-pentadeuterophenyl)oxirane was synthesized from benzene-d6 through a series of reactions including Friedel-Crafts acylation, chiral reduction, and cyclization . Another example is the synthesis of 3-(4-chlorophenyl)oxirane-2,2-dicarboxamide, which was achieved by oxidation of a precursor compound with hydrogen peroxide or through a "one pot" synthesis from p-chlorobenzaldehyde and 2-cyanoacetamide .

Molecular Structure Analysis

The molecular structure of oxirane compounds can be quite complex due to the presence of substituents on the ring. For example, the crystallographic characterization of an oxirane derivative showed a stepped conformation with nearly parallel triazole and phenyl rings, indicating that the spatial arrangement of the substituents can significantly affect the overall shape of the molecule .

Chemical Reactions Analysis

Oxiranes are known to be reactive molecules due to the strain in the three-membered ring and the presence of an electron-rich oxygen atom. They can undergo a variety of chemical reactions, including ring-opening reactions. For instance, (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane was used as a chiral resolution reagent that reacts with α-chiral amines through regioselective ring-opening, leading to diastereomeric products that can be easily identified and quantified . Additionally, (1-chloroethenyl)oxirane was studied for its reactions with nucleosides and DNA, forming several adducts that were characterized by spectroscopic methods .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxirane compounds can vary widely depending on the substituents attached to the ring. For example, polyether elastomers derived from (2-chloroethyl)oxirane and other chloroalkyl oxiranes were found to exhibit elastomeric properties and high reactivity in nucleophilic substitution reactions . In another study, phenylalkyloxiranecarboxylic acid derivatives showed significant hypoglycemic activity in rats, suggesting that the physical properties of these compounds can have important biological implications .

Wissenschaftliche Forschungsanwendungen

Environmental Impact and Degradation

Research on chlorophenols, including compounds similar to Oxirane, (2-chlorophenyl)-, (2R)-, has primarily focused on their environmental impact, particularly their role as precursors to more toxic compounds and their degradation pathways. For instance, chlorophenols have been identified as significant precursors to dioxins in chemical and thermal processes, notably in Municipal Solid Waste Incineration (MSWI). Studies have highlighted the correlation between chlorophenols and dioxin concentrations, proposing pathways through which chlorophenols may undergo transformation into dioxins under certain conditions. These transformations include oxidative conversion, hydrolysis, de novo synthesis, and other reactions facilitated by incomplete combustion processes (Peng et al., 2016).

Another critical aspect of chlorophenol research involves examining their degradation, particularly through natural attenuation processes in the environment, such as in hyporheic zones where groundwater and surface water interact. This research emphasizes the potential of these zones to act as natural bioreactors, where biogeochemical processes might reduce or eliminate chlorophenol concentrations, thus mitigating their impact on aquatic ecosystems (Weatherill et al., 2018).

Applications in Polymer Chemistry

Beyond environmental concerns, research into Oxirane compounds, closely related to the chlorophenol family, has explored their utility in synthesizing valuable polymers. For example, the copolymerization of carbon dioxide with oxiranes, including compounds structurally related to Oxirane, (2-chlorophenyl)-, (2R)-, has been investigated as a method to produce polycarbonates. This approach not only offers a pathway to valuable polymeric materials but also contributes to carbon capture and utilization efforts, turning a potent greenhouse gas into useful products. The efficiency of these reactions often hinges on the development of effective catalysts, underscoring the intersection of catalysis and environmental chemistry in research on Oxirane compounds (Ang et al., 2015).

Toxicity and Environmental Health

The toxicity of chlorophenols, compounds related to Oxirane, (2-chlorophenyl)-, (2R)-, to aquatic organisms and potential mechanisms underlying these effects have also been a significant area of study. Chlorophenols can cause oxidative stress, disrupt endocrine function, and induce apoptosis in fish, highlighting the ecological risks associated with their presence in the environment. Understanding these mechanisms is crucial for assessing the environmental health implications of chlorophenol contamination and developing strategies to mitigate these impacts (Ge et al., 2017).

Safety And Hazards

Eigenschaften

IUPAC Name |

(2S)-2-(2-chlorophenyl)oxirane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO/c9-7-4-2-1-3-6(7)8-5-10-8/h1-4,8H,5H2/t8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTPJBMWUVSTBPC-MRVPVSSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C2=CC=CC=C2Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](O1)C2=CC=CC=C2Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-(2-chlorophenyl)oxirane | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(Aminomethyl)phenyl]ethanol](/img/structure/B146949.png)